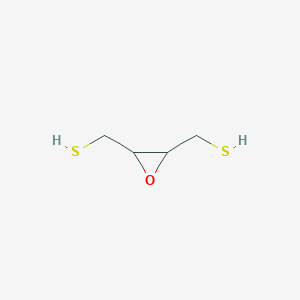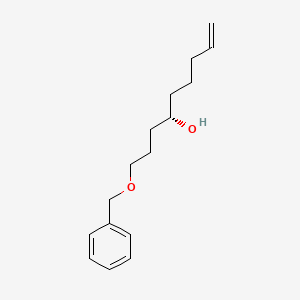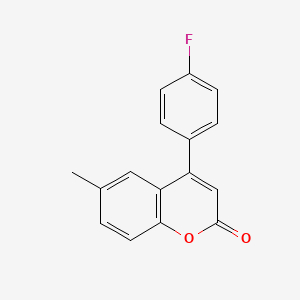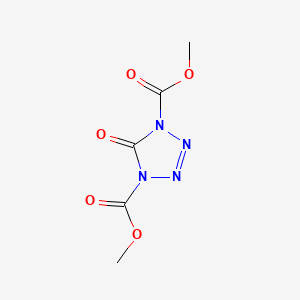![molecular formula C22H20ClNO3 B12591622 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide CAS No. 648922-92-3](/img/structure/B12591622.png)
5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenyl group substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-hydroxybenzoic acid with 3-[2-(2-methylphenyl)ethoxy]aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: NaOCH3 in methanol at room temperature.
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide.
Reduction: Formation of 2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide.
Substitution: Formation of 5-methoxy-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide.
Scientific Research Applications
5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the ethoxy and methylphenyl groups, resulting in different chemical properties and applications.
2-Hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide: Lacks the chloro group, affecting its reactivity and biological activity.
5-Methoxy-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide: Contains a methoxy group instead of a chloro group, leading to different chemical behavior.
Uniqueness
5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide is unique due to the presence of both chloro and ethoxy groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research .
Properties
CAS No. |
648922-92-3 |
|---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[3-[2-(2-methylphenyl)ethoxy]phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15-5-2-3-6-16(15)11-12-27-19-8-4-7-18(14-19)24-22(26)20-13-17(23)9-10-21(20)25/h2-10,13-14,25H,11-12H2,1H3,(H,24,26) |
InChI Key |
APYJGLGMOIGNBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide](/img/structure/B12591547.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)
![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)

![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)
![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)

![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)

